molecular formula C25H17F3N4O3 B608572 lifirafenib CAS No. 1446090-79-4

lifirafenib

Numéro de catalogue: B608572
Numéro CAS: 1446090-79-4
Poids moléculaire: 478.4 g/mol
Clé InChI: NGFFVZQXSRKHBM-FKBYEOEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of lifirafenib involves multiple steps, including the formation of a fused tricyclic benzoimidazole structure. The synthetic route typically includes the following steps:

    Formation of the benzoimidazole core: This involves the cyclization of an appropriate precursor under acidic conditions.

    Introduction of the trifluoromethyl group: This step is achieved through a nucleophilic substitution reaction.

    Formation of the cyclopropane ring: This is done via a cyclopropanation reaction using a suitable reagent.

    Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Des Réactions Chimiques

lifirafenib undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids for cyclization, nucleophiles for substitution, and specific catalysts for coupling reactions. The major products formed from these reactions are intermediates that lead to the final active compound, this compound.

Applications De Recherche Scientifique

lifirafenib has a wide range of scientific research applications, including:

Mécanisme D'action

lifirafenib exerts its effects by inhibiting the activity of RAF kinases and EGFR. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling through the MAPK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring BRAF V600E mutations . The molecular targets and pathways involved include the RAS-RAF-MEK-ERK kinase cascade, which plays a crucial role in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

lifirafenib is unique in its dual inhibition of RAF kinases and EGFR. Similar compounds include:

Compared to these compounds, this compound offers the advantage of targeting both RAF kinases and EGFR, potentially overcoming resistance mechanisms seen with single-target inhibitors .

Activité Biologique

Lifirafenib (BGB-283) is an investigational small molecule that serves as a potent inhibitor of both monomeric and dimeric RAF kinases, including B-RAF V600E, as well as EGFR. Its development is primarily aimed at treating various solid tumors characterized by specific mutations in the BRAF and KRAS genes. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, safety profile, and ongoing research.

This compound functions by inhibiting the RAF signaling pathway, which is crucial for cell proliferation and survival. It targets both monomeric and dimeric forms of RAF kinases, which are implicated in the pathogenesis of many cancers. Specifically, this compound has shown effectiveness against:

  • BRAF V600E mutations : Commonly found in melanoma and other cancers.
  • Non-V600E BRAF mutations : Involving various solid tumors.
  • KRAS/NRAS mutations : Frequently associated with resistance to existing therapies.

By disrupting these pathways, this compound aims to reduce tumor growth and improve patient outcomes.

Phase I Studies

A pivotal Phase I study assessed the safety, tolerability, and preliminary efficacy of this compound in patients with BRAF or KRAS/NRAS mutated solid tumors. Key findings included:

  • Maximum Tolerated Dose (MTD) : Established at 40 mg/day.
  • Objective Response Rate (ORR) : Confirmed responses were observed in 22.6% of patients treated with this compound combined with mirdametinib (a MEK inhibitor) across various tumor types .

Case Study Overview

Tumor TypeMutation TypeResponse Rate
MelanomaBRAF V600E5/5 (100% response)
Thyroid CancerBRAF V600E2/2 (100% response)
Low-Grade Serous Ovarian CancerBRAF V600E1/1 (100% response)
Non-Small Cell Lung CancerKRAS1/1 (100% response)
Colorectal CancerKRASNo responses observed

This table summarizes the response rates from various tumor types treated with this compound, indicating a high efficacy in specific cancers harboring BRAF mutations .

Safety Profile

The safety profile of this compound has been evaluated through multiple studies, revealing a generally acceptable risk-benefit ratio. Common treatment-emergent adverse events (TEAEs) include:

  • Hypertension : 17.6%
  • Fatigue : 9.9%
  • Serious AEs : Observed in 42.3% of patients treated with this compound .

Dose-limiting toxicities primarily involved reversible thrombocytopenia and nonhematologic toxicities. The overall incidence of serious adverse effects necessitated careful monitoring during treatment.

Pharmacokinetics

This compound demonstrates a favorable pharmacokinetic profile, allowing for once-daily dosing regimens. Studies have shown that it effectively penetrates tissues and achieves therapeutic concentrations necessary for inhibiting target kinases .

Ongoing Research and Future Directions

Research on this compound continues to evolve, particularly regarding its combination with other therapeutic agents like mirdametinib. Upcoming studies aim to explore:

  • Combination therapies : Evaluating the synergistic effects of this compound with other inhibitors targeting different pathways.
  • Expanded patient populations : Focusing on biomarker-selected groups to enhance treatment efficacy.
  • Long-term outcomes : Investigating durability of responses and overall survival benefits in treated populations.

Propriétés

IUPAC Name

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFFVZQXSRKHBM-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446090-79-4
Record name Lifirafenib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifirafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14773
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIFIRAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.